molecular formula C7H8INO B1589698 4-Formyl-1-methylpyridin-1-ium iodide CAS No. 13441-53-7

4-Formyl-1-methylpyridin-1-ium iodide

Cat. No. B1589698
CAS RN: 13441-53-7
M. Wt: 249.05 g/mol
InChI Key: ZXBSOTYVIHPBDT-UHFFFAOYSA-M
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Description

4-Formyl-1-methylpyridin-1-ium iodide is a chemical compound with the molecular formula C7H8INO . It has a molecular weight of 249.04899 .


Synthesis Analysis

The synthesis of 4-Formyl-1-methylpyridin-1-ium iodide involves the reaction of pyridine-4-carboxaldehyde and methyl iodide in DCM (Dichloromethane) at room temperature under an argon atmosphere .


Molecular Structure Analysis

The molecular structure of 4-Formyl-1-methylpyridin-1-ium iodide is represented by the formula C7H8INO . The structure can be further analyzed using tools like NMR (Nuclear Magnetic Resonance) spectroscopy .


Physical And Chemical Properties Analysis

4-Formyl-1-methylpyridin-1-ium iodide is stored under inert gas (nitrogen or Argon) at 2–8 °C . Further physical and chemical properties can be determined through various analytical techniques.

Scientific Research Applications

Application in the field of Organic Chemistry

The compound “4,4′,4″- (Benzene-1,3,5-triyltris (ethyne-2,1-diyl))tris (1-methylpyridin-1-ium) Iodide” is a star-shaped, fully conjugated molecule with three methylated pyridinium rings connected by a triple bond spacer to a central benzene core . This compound was synthesized from readily available building blocks, representing a quite simple model of multi-pyridyl extended viologen . Its UV–visible absorption and fluorescence spectra have also been investigated .

Application in the field of Material Science

The compound “4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide” is an extended viologen containing a bithiophene . It shows multiple absorption and emission bands, making it of potential interest for various optoelectronic applications . This organic salt is of potential interest for various optoelectronic applications .

Safety And Hazards

The safety data sheet for 4-Formyl-1-methylpyridin-1-ium iodide suggests that contact with skin and eyes should be avoided and appropriate exhaust ventilation should be provided where dust is formed .

Future Directions

One of the future directions for the use of 4-Formyl-1-methylpyridin-1-ium iodide could be in the field of materials science. For instance, it has been used in a study on halogen bonds regulating structures and optical properties of hybrid iodobismuthate perovskites .

properties

IUPAC Name

1-methylpyridin-1-ium-4-carbaldehyde;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8NO.HI/c1-8-4-2-7(6-9)3-5-8;/h2-6H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBSOTYVIHPBDT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455884
Record name 4-Formyl-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-1-methylpyridin-1-ium iodide

CAS RN

13441-53-7
Record name NSC204945
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204945
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Formyl-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridinium, 4-formyl-1-methyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AS Toms, ES Belyaev - Современные синтетические методологии …, 2022 - elar.urfu.ru
… of methyl pyropheophorbide d with 5 equivalents of hydrazine monohydrate resulted in the corresponding hydrazone 2, which was reacted with 4-formyl-1methylpyridin-1-ium iodide to …
Number of citations: 0 elar.urfu.ru
Y Kang, C Wei - Spectrochimica Acta Part A: Molecular and …, 2022 - Elsevier
G-quadruplex DNA has attracted the widespread attention as a novel target of anticancer strategy. Herein, two novel stilbene derivatives 2a and 2b were designed and synthesized …
Number of citations: 3 www.sciencedirect.com
D GUIANVARCʼH, T LAVERGNE, L YATSUNYK… - theses.hal.science
Les G-quadruplexes (G4s) sont des structures non-canoniques d’acides nucléiques (ADN et ARN) constituées d’au moins deux quartets de guanines. L’une des propriétés importantes …
Number of citations: 0 theses.hal.science
O Reznichenko - 2021 - theses.fr
Les G-quadruplexes (G4s) sont des structures non-canoniques d’acides nucléiques (ADN et ARN) constituées d’au moins deux quartets de guanines. L’une des propriétés importantes …
Number of citations: 6 www.theses.fr

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